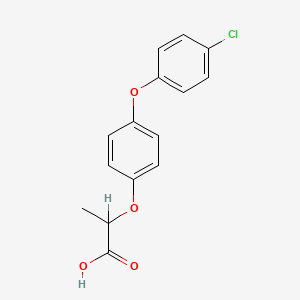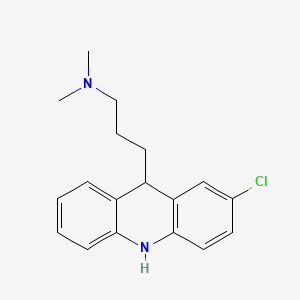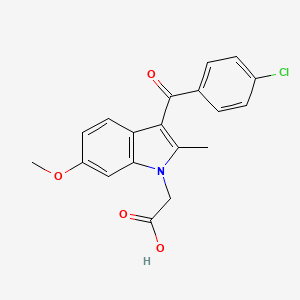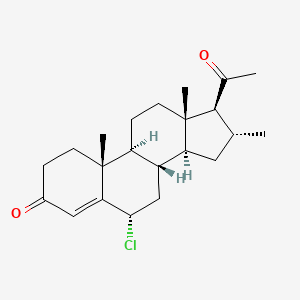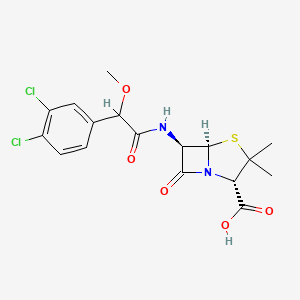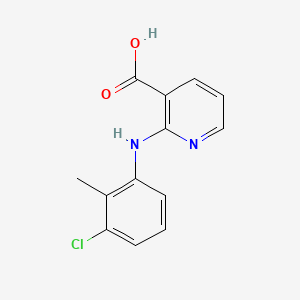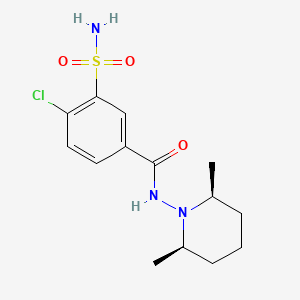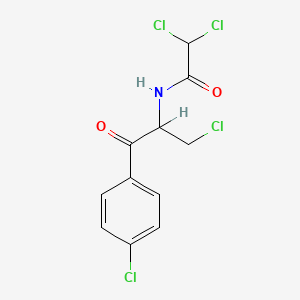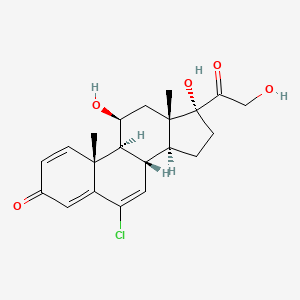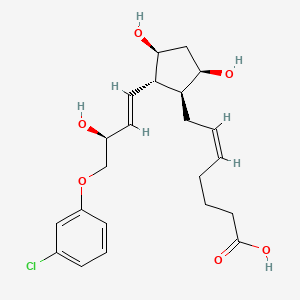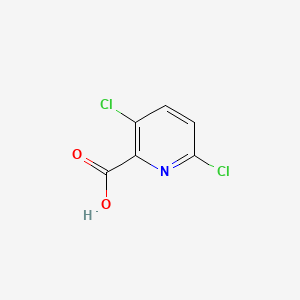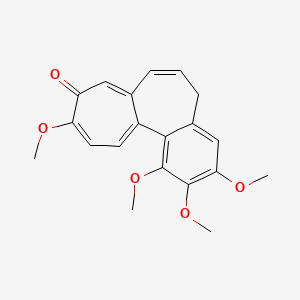
Colchicine, deacetamido-5,6-didehydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colchicine, deacetamido-5,6-didehydro- is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple methoxy groups and a heptalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Colchicine, deacetamido-5,6-didehydro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptalenone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Methoxy Groups: Methoxylation reactions are carried out using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of Colchicine, deacetamido-5,6-didehydro- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Colchicine, deacetamido-5,6-didehydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced analogs with fewer oxygen-containing functional groups.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Colchicine, deacetamido-5,6-didehydro- has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of Colchicine, deacetamido-5,6-didehydro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy groups and the heptalenone core play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetramethoxybenzene: Similar in having multiple methoxy groups but lacks the heptalenone core.
1,2,3,10-Tetramethoxybenzo(a)anthracene: Similar polycyclic structure but with different ring fusion.
1,2,3,10-Tetramethoxybenzo(a)pyrene: Another polycyclic aromatic hydrocarbon with distinct biological activities.
Uniqueness
Colchicine, deacetamido-5,6-didehydro- is unique due to its specific combination of methoxy groups and the heptalenone core, which confer distinct chemical reactivity and biological properties
Eigenschaften
CAS-Nummer |
14511-67-2 |
|---|---|
Molekularformel |
C20H20O5 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1,2,3,10-tetramethoxy-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C20H20O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h5-6,8-11H,7H2,1-4H3 |
InChI-Schlüssel |
MUVLDRPTYGNBAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2C(=CC1=O)C=CCC3=CC(=C(C(=C32)OC)OC)OC |
Kanonische SMILES |
COC1=CC=C2C(=CC1=O)CC=CC3=CC(=C(C(=C32)OC)OC)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
76265-61-7 14511-67-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Colchicine, deacetamido-5,6-didehydro-; Colchicine,deacetamido-5,6-didehydro- (8CI); Colchicine, deacetamido-6-dehydro- (7CI); Deacetamido-6-dehydrocolchicine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



